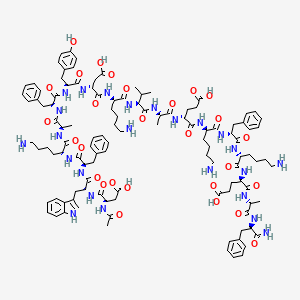
Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an adamantyl group, a dimethylphenyl group, and a thiophosphoric acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid involves multiple steps. One common method includes the reaction of 3,4-dimethylphenyladamantane with acetamidine under controlled conditions to form the intermediate compound. This intermediate is then reacted with thiophosphoric acid in the presence of a sodium base to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophosphoric acid derivatives.
Substitution: Formation of substituted thiophosphoric acid compounds.
Wissenschaftliche Forschungsanwendungen
Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Wirkmechanismus
The mechanism of action of Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the thiophosphoric acid moiety is involved in binding to target molecules. This compound can inhibit certain enzymes or receptors, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Monosodium salt of N-(3-(4-bromophenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid
- Monosodium succinate
- N-[3-(4-hydroxyphenyl)adamant-1-ylmethyl]acetamidinothiosulfuric acids
Uniqueness
Monosodium salt of N-(3-(3,4-dimethylphenyl)adamant-1-ylmethyl)acetamidinothiophosphoric acid is unique due to its specific structural features, including the presence of both an adamantyl group and a dimethylphenyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
155622-20-1 |
|---|---|
Molekularformel |
C21H30N2NaO3PS |
Molekulargewicht |
444.5 g/mol |
IUPAC-Name |
sodium;[2-amino-2-[[3-(3,4-dimethylphenyl)-1-adamantyl]methylimino]ethyl]sulfanyl-hydroxyphosphinate |
InChI |
InChI=1S/C21H31N2O3PS.Na/c1-14-3-4-18(5-15(14)2)21-9-16-6-17(10-21)8-20(7-16,12-21)13-23-19(22)11-28-27(24,25)26;/h3-5,16-17H,6-13H2,1-2H3,(H2,22,23)(H2,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
GDPCGOHEIYOLQG-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)(C3)CN=C(CSP(=O)(O)[O-])N)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















